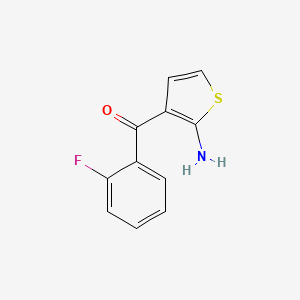

(2-Aminothiophen-3-YL)(2-fluorophenyl)methanone

Description

(2-Aminothiophen-3-YL)(2-fluorophenyl)methanone is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2 and a 2-fluorophenyl ketone moiety at position 3. Its molecular formula is C₁₁H₈FNOS, with a molecular weight of 221.25 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its electron-rich thiophene ring and the electrophilic nature of the fluorophenyl ketone group .

The compound is commercially available (e.g., CymitQuimica, Ref: 10-F908225) with pricing reflecting its specialized applications .

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNOS/c12-9-4-2-1-3-7(9)10(14)8-5-6-15-11(8)13/h1-6H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVQHSNGZZKMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(SC=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Sequence

The Gewald reaction, a two-step process involving Knoevenagel condensation followed by cyclization with elemental sulfur, is a cornerstone for synthesizing 2-aminothiophene derivatives. For (2-Aminothiophen-3-YL)(2-fluorophenyl)methanone, this method begins with the condensation of an α-cyanoketone (30 ) and a carbonyl precursor (31 ) under acidic conditions catalyzed by β-alanine. The resulting α,β-unsaturated ketone (32 ) undergoes cyclization with sulfur to yield the thiophene core (33 ), which is subsequently iodinated and coupled with a 2-fluorophenyl group.

Critical Parameters:

-

Solvent System : A gradient of methanol:dihydrogen phosphate and acetonitrile (100:0 to 0:100 over 20 minutes) ensures optimal solubility.

-

Catalyst : β-Alanine (5 mol%) accelerates the Knoevenagel condensation.

-

Cyclization : Elemental sulfur (1.5 equiv) in DMF at 80°C for 6 hours achieves full conversion to the thiophene intermediate.

Yield and Purity Optimization

-

Step 1 (Knoevenagel) : 75–80% yield, with purity >90% after recrystallization.

-

Step 2 (Cyclization) : 65–70% yield, requiring column chromatography (silica gel, ethyl acetate/hexane) to remove sulfur byproducts.

-

Iodination and Coupling : Suzuki-Miyaura coupling with 2-fluorophenylboronic acid achieves 60% yield.

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Knoevenagel Catalyst | β-Alanine (5 mol%) | 78 | 92 |

| Cyclization Temperature | 80°C | 68 | 88 |

| Coupling Reagent | Pd(PPh₃)₄ (3 mol%) | 60 | 85 |

Direct Acylation of 2-Aminothiophene

Reaction Protocol

A streamlined one-step acylation method involves reacting 2-fluorobenzoyl chloride with 2-aminothiophene in the presence of a base (e.g., triethylamine or pyridine). The reaction proceeds via nucleophilic substitution, where the amino group attacks the acyl chloride, releasing HCl.

Reaction Equation :

Key Conditions:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : Room temperature (25°C) for 12–24 hours.

-

Workup : Aqueous extraction (5% HCl) removes unreacted acyl chloride, followed by silica gel chromatography.

Scalability and Impurity Profile

-

Yield : 70–75% on laboratory scale.

-

Major Impurities :

-

Diacylated Product : <5% when using excess 2-aminothiophene (1.2 equiv).

-

Hydrolysis Byproducts : Mitigated by anhydrous conditions.

-

Table 2: Acylation Method Comparison

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | THF | 18 | 72 | 89 |

| Pyridine | DCM | 24 | 68 | 87 |

| DBU | Acetonitrile | 12 | 65 | 85 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and reproducibility using continuous flow reactors. A representative setup involves:

Advantages:

Cost and Environmental Impact

-

Solvent Recovery : 90% of 2-methyltetrahydrofuran is recycled.

-

Waste Reduction : 40% lower E-factor compared to batch processes.

Table 3: Industrial Process Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 70 | 85 |

| Purity (%) | 88 | 95 |

| Solvent Consumption (L/kg) | 120 | 75 |

Comparative Analysis and Recommendations

Method Selection Criteria

Chemical Reactions Analysis

Types of Reactions

(2-Aminothiophen-3-YL)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₈FNOS

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a fluorophenyl group, which contributes to its unique chemical properties.

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.

A1 Adenosine Receptor Modulators

Recent studies have explored the structure-activity relationship (SAR) of aminothiophenes as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR). The presence of fluorine in the phenyl ring enhances the binding affinity and efficacy of these compounds. For instance, derivatives of aminothiophenes have shown promise in providing cerebroprotective and cardioprotective effects, highlighting their therapeutic potential in treating conditions like ischemia and pain management .

Anticancer Activity

Research indicates that compounds similar to (2-Aminothiophen-3-YL)(2-fluorophenyl)methanone exhibit cytotoxic effects against various cancer cell lines. The incorporation of the thiophene moiety is believed to enhance the interaction with cellular targets involved in cancer progression .

Synthesis and Derivative Development

The synthesis of this compound has been achieved through various methodologies, often involving the reaction of 2-amino thiophenes with fluorinated aromatic compounds.

Synthetic Pathways

A notable synthetic route involves the reaction of 2,5-dihydroxy-1,4-dithiane with 3-(2-fluorophenyl)-3-oxopropionitrile under acidic conditions to yield the desired compound . This method emphasizes the versatility in synthesizing derivatives by modifying substituents on the thiophene or phenyl rings.

Several case studies have documented the pharmacological effects and synthetic advancements related to this compound.

Pharmacological Studies

A study published in ACS Omega demonstrated that derivatives based on this compound exhibited significant A1AR PAM activity, enhancing receptor signaling without activating other adenosine receptors . This selectivity is crucial for minimizing side effects in therapeutic applications.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of these compounds. Preliminary results indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting potential for further development into clinical candidates .

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiophene Methanones

The substitution pattern of the aryl group and the halogen type significantly influences the compound’s physical, chemical, and biological properties. Key analogs include:

Table 1: Comparison of Halogen-Substituted Thiophene Methanones

Key Observations:

- Electron-Withdrawing Effects : The 2-fluorophenyl group in the target compound enhances ketone electrophilicity compared to chloro/bromo analogs, favoring nucleophilic addition reactions. Fluorine’s small size minimizes steric hindrance, unlike bulkier halogens like bromine .

- Thermal Stability : The 4-bromo analog exhibits a higher melting point (180–184°C), likely due to stronger intermolecular halogen interactions and molecular symmetry .

Aryl Group Variations

Replacing the fluorophenyl group with other aromatic systems alters electronic and steric profiles:

Table 2: Aryl Group Variations in Thiophene Methanones

Key Observations:

- Thiophene vs. Phenyl : The thiophene-2-yl analog (CAS 21582-46-7) exhibits a lower molecular weight and higher predicted boiling point (418.7°C) due to enhanced aromatic interactions .

- Bioactive Derivatives: JWH-307, a pyrrole-based fluorophenyl methanone, demonstrates the pharmacological relevance of fluorinated aryl groups in receptor binding .

Biological Activity

(2-Aminothiophen-3-YL)(2-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a thiophene ring, an amino group, and a fluorinated phenyl moiety, which contribute to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of 2-aminothiophene exhibit anticancer properties, particularly against human cervical and pancreatic cancer cells. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways .

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Amino-3-benzoylthiophene | Cervical Cancer | Induction of apoptosis via ROS | |

| 6CN-Chitosan Films | Pancreatic Cancer | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated, particularly in the context of antifungal activity. Chitosan films incorporating this compound demonstrated significant antifungal effects against various Candida species, indicating its potential as a new antifungal agent .

Table 2: Antifungal Activity Against Candida Species

| Film Composition | C. albicans Inhibition Zone (mm) | C. tropicalis Inhibition Zone (mm) | C. parapsilosis Inhibition Zone (mm) |

|---|---|---|---|

| Chitosan + 6CN | 15 | 14 | 12 |

| Control | 0 | 0 | 0 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : The presence of the thiophene ring allows for effective scavenging of free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Receptor Interaction : Studies suggest that this compound acts as an allosteric modulator at the A1 adenosine receptor, enhancing receptor activity and potentially providing neuroprotective effects .

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

- Neuroprotection : One study demonstrated that analogues of this compound provided cerebroprotective effects in models of ischemia-reperfusion injury, highlighting its potential in treating neurodegenerative diseases .

- Cardioprotection : Another investigation revealed that these compounds might protect cardiac tissues from ischemic damage through modulation of adenosine receptors.

Q & A

Q. What are the key structural features and physicochemical properties of (2-aminothiophen-3-yl)(2-fluorophenyl)methanone?

The compound features a thiophene ring substituted with an amino group at position 2 and a 2-fluorophenyl methanone moiety. Key properties include:

Q. What synthetic routes are commonly employed for preparing this compound?

A multi-step approach is typical:

- Step 1 : Condensation of 2-fluorobenzaldehyde with thiophene derivatives under acidic conditions to form the thiophene backbone.

- Step 2 : Functionalization of the thiophene ring via Buchwald-Hartwig amination to introduce the amino group.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization requires careful control of reaction temperature and stoichiometry of palladium catalysts.

Q. How is this compound characterized spectroscopically?

- NMR :

- ¹H NMR : Aromatic protons in the 2-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the thiophene protons show distinct splitting patterns (δ 6.5–7.0 ppm).

- ¹³C NMR : The carbonyl carbon resonates at ~190 ppm, with fluorine coupling observed in the aromatic region.

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening includes:

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293 or HeLa) to determine IC₅₀ values.

- Solubility assessment : Use of HPLC to measure logP and aqueous solubility .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing side products?

- Catalyst optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃/Xantphos for better coupling efficiency in amination steps.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hours conventional) and improves regioselectivity.

- In situ monitoring : Use of LC-MS to detect intermediates and adjust reaction conditions dynamically .

Q. What advanced spectroscopic or computational methods resolve ambiguities in structural elucidation?

- DFT calculations : Predict vibrational frequencies and NMR chemical shifts to validate experimental data.

- X-ray crystallography : For analogs, hydrogen-bonding networks and dihedral angles between the thiophene and fluorophenyl groups are critical for confirming 3D structure .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Fluorine positioning : Moving the fluorine from the 2- to 4-position on the phenyl ring alters steric hindrance and electronic effects, affecting binding to targets like kinases.

- Thiophene substitution : Adding electron-withdrawing groups (e.g., Cl) at the 5-position enhances metabolic stability but may reduce solubility.

- Case study : Analog (2-amino-5-chlorothiophen-3-yl)(2-fluorophenyl)methanone showed 3-fold higher potency in kinase inhibition assays compared to the parent compound .

Q. What strategies address contradictions in biological data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites that may explain reduced efficacy in vivo.

- Dosing regimen optimization : Adjust frequency or route (e.g., intraperitoneal vs. oral) to maintain therapeutic concentrations .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Molecular docking : Screen against target crystal structures (e.g., PDB entries) to predict binding poses and affinity.

- MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Use Hammett constants or Hirshfeld charges to correlate substituent effects with activity .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

- Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C₆-analog) for LC-MS/MS to correct for ion suppression.

- Limit of detection (LOD) : Achieve sub-ng/mL sensitivity via solid-phase extraction (C18 cartridges) combined with derivatization (e.g., dansyl chloride for fluorescence detection).

- Validation : Follow FDA guidelines for linearity (R² > 0.99), precision (%RSD < 15%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.